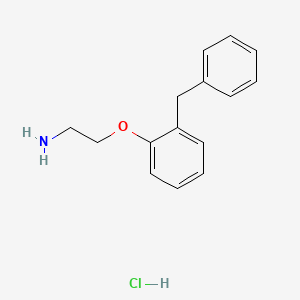

(4'-Trifluoromethyl-biphenyl-3-yl)methylamine

Vue d'ensemble

Description

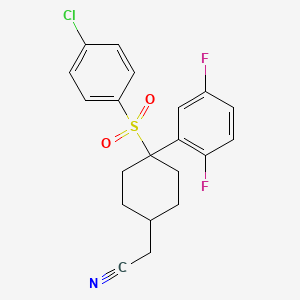

“(4’-Trifluoromethyl-biphenyl-3-yl)methylamine” is an organic compound. It is related to the class of compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions using commercially available reagents. For example, the synthesis of (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol was achieved by a multi-step reaction and the compound was obtained by slow evaporation of a hexane solution at room temperature.Molecular Structure Analysis

The molecular structures of these compounds are characterized by techniques such as X-ray diffraction crystallography. For instance, the crystal structure of (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol was determined to be orthorhombic with specific cell parameters, and the molecule displayed intra- and intermolecular interactions.Chemical Reactions Analysis

The papers describe the potential for functionalization and chemical reactions involving these compounds. For example, tris(4-azidophenyl)methanol can be used as a protecting group for thiols and can undergo Staudinger reduction and copper-catalyzed cycloaddition reactions. The photoactive compound (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol exhibits photochromic reactivity, changing color upon UV irradiation due to a photocyclization reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and synthesis methods. For example, the crystal structure of (4-methoxyphenyl)diphenylmethanol reveals a tetramer containing a specific pattern of hydrogen bonds. The stability of the photochromic compound under dark conditions and its ability to revert to its original color upon visible light irradiation suggest certain stability and reversibility properties.Applications De Recherche Scientifique

- FDA-Approved Trifluoromethyl Group-Containing Drugs : Over the past 20 years, several FDA-approved drugs have incorporated the TFM group. These compounds exhibit diverse pharmacological activities and are used for treating various diseases and disorders . For instance:

Fluorescent Probes and Coordination Complexes

- 2-(Trifluoromethyl)isonicotinic acid : This compound has been employed to synthesize coordination complexes with silver, exhibiting excellent fluorescence properties. These complexes find applications in fluorescence probing and studies related to membrane dynamics .

Perovskite Solar Cells

- 4-(Trifluoromethyl)aniline : Widely used in scientific research and industrial settings, this compound enhances the performance of perovskite solar cells. Its incorporation improves the crystallinity of methylammonium lead iodide (MAPbI₃) films .

Boronic Acid Chemistry

- (5-(Trifluoromethyl)quinolin-8-yl)boronic acid : Researchers in medicinal chemistry study this compound due to its boronic acid group. Boronic acids participate in Suzuki-Miyaura couplings, a valuable reaction for synthesizing complex organic molecules.

Safety and Hazards

Propriétés

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H,9,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITIQWONYFISAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-Trifluoromethyl-biphenyl-3-yl)methylamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3138783.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B3138830.png)

![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)

![2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B3138841.png)